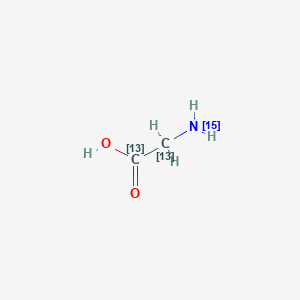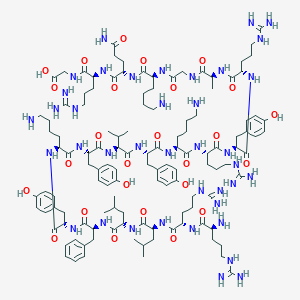
L-4-Hydroxyphenyl-13C6-alanine
Overview
Description
L-4-Hydroxyphenyl-13C6-alanine, also known as L-Tyrosine-(phenyl-13C6), is a labeled amino acid where the phenyl ring contains six carbon-13 isotopes. This compound is a derivative of L-tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The isotopic labeling with carbon-13 makes it particularly useful in research applications, including metabolic studies and protein structure analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-4-Hydroxyphenyl-13C6-alanine typically involves the use of carbon-13 labeled precursor molecules. The synthesis is complex and requires precise conditions to ensure the incorporation of the carbon-13 isotopes into the phenyl ring. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.
Functionalization: The benzene ring is functionalized to introduce the hydroxyl group at the para position.
Amino Acid Formation: The functionalized benzene is then coupled with a suitable amino acid precursor to form this compound.
Industrial Production Methods
Industrial production of this compound is not commonly reported due to its specialized use in research. the production would involve large-scale synthesis using similar methods as described above, with stringent quality control to ensure isotopic purity and consistency .
Chemical Reactions Analysis
Types of Reactions
L-4-Hydroxyphenyl-13C6-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
L-4-Hydroxyphenyl-13C6-alanine has numerous applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.
Protein Structure Analysis: Helps in elucidating protein structures using nuclear magnetic resonance (NMR) spectroscopy.
Medical Research: Investigates the role of tyrosine in neurotransmitter synthesis and metabolic disorders.
Industrial Research: Used in the development of isotopically labeled compounds for various applications
Mechanism of Action
L-4-Hydroxyphenyl-13C6-alanine exerts its effects by participating in metabolic pathways similar to natural L-tyrosine. It is incorporated into proteins and undergoes enzymatic reactions to form neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking and analysis of these pathways using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The natural form of the amino acid without isotopic labeling.
L-Phenylalanine: Another essential amino acid with a similar structure but lacking the hydroxyl group.
L-DOPA: A derivative of L-tyrosine involved in dopamine synthesis
Uniqueness
L-4-Hydroxyphenyl-13C6-alanine is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies and detailed structural analysis using NMR spectroscopy. This isotopic labeling provides insights that are not possible with the natural forms of these amino acids .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-HXCZJXEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478520 | |
| Record name | L-4-Hydroxyphenyl-13C6-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-63-3 | |
| Record name | L-4-Hydroxyphenyl-13C6-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)












